3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine
CAS No.:
Cat. No.: VC17382063
Molecular Formula: C6H6ClN3
Molecular Weight: 155.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6ClN3 |
|---|---|
| Molecular Weight | 155.58 g/mol |
| IUPAC Name | 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine |
| Standard InChI | InChI=1S/C6H6ClN3/c7-6-1-4-2-8-3-5(4)9-10-6/h1,8H,2-3H2 |
| Standard InChI Key | UUABBZNULSVSRS-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC(=NN=C2CN1)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclic Architecture
The compound’s scaffold combines a pyrrole ring (a five-membered aromatic system with one nitrogen atom) fused to a pyridazine ring (a six-membered diazine with two adjacent nitrogen atoms). The fusion occurs at the 3,4-positions of the pyrrole and the 4,5-positions of the pyridazine, creating a rigid, planar structure . Chlorination at the 3-position introduces electronegativity, influencing electron distribution and reactivity.
Tautomerism and Stereoelectronic Effects
The dihydro component (6,7-dihydro-5H) indicates partial saturation, reducing aromaticity in the pyridazine ring. This saturation introduces conformational flexibility, enabling interactions with biological targets or materials matrices . The chlorine atom’s inductive effect withdraws electron density, polarizing the ring system and enhancing susceptibility to nucleophilic substitution or cross-coupling reactions.
Comparative Molecular Analysis
Table 1 contrasts key features of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | C₇H₈N₂ | 120.15 | Lacks pyridazine ring; unsaturated |
| 3,6-dipyridin-2-yl-pyridazine | C₁₄H₁₀N₄ | 234.26 | Fully aromatic; lacks chlorine |
| 7-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine | C₆H₅ClN₄S | 200.65 | Imidazole fusion; sulfur-containing |
Data derived from PubChem and Chemsynthesis .
Synthetic Methodologies and Optimization
Cyclization Strategies
Pyrrolopyridazines are typically synthesized via cyclization reactions. For 3-chloro derivatives, routes may involve:
Pyridazine-Pyrrole Fusion
Reaction of chlorinated pyridazine precursors with pyrrole derivatives under acidic or catalytic conditions. The Chichibabin reaction, involving pyridazine and acetylenic esters, has yielded analogous bicyclic systems . For example, Letsinger and Lasco’s method using pyridazine and dimethyl acetylenedicarboxylate (DMAD) could be adapted by introducing chlorine at the cyclization stage .
Sonogashira Coupling
Palladium-catalyzed coupling of 3-chloropyridazines with propargyl alcohols, followed by cyclization with amines, has produced pyrrolopyridazines in 13–49% yields . This method’s versatility allows modular substitution, enabling precise placement of the chlorine moiety.
Halogenation Techniques
Post-cyclization chlorination using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) could introduce the 3-chloro substituent. Direct electrophilic substitution is challenging due to the electron-deficient pyridazine ring, necessitating directed ortho-metalation strategies.
Applications in Materials Science
Organic Electronics
Pyrrolopyridazines’ extended π-systems make them candidates for organic light-emitting diodes (OLEDs). The chlorine substituent’s electron-withdrawing nature could lower the LUMO level, facilitating electron transport. Wudl et al. demonstrated that analogous compounds emit in the blue-green spectrum (λₑₘ: 450–500 nm) .
Coordination Chemistry
The nitrogen-rich framework can act as a ligand for transition metals. Complexation with Cu(I) or Ir(III) might yield luminescent materials for sensors or catalysts. For example, Ir(III) complexes of chlorinated heterocycles exhibit phosphorescence quantum yields up to 0.85 .
Comparative Reactivity and Functionalization
Electrophilic Aromatic Substitution
The chlorine atom directs incoming electrophiles to the 4- and 6-positions of the pyridazine ring. Nitration experiments on 3-chloropyridazines yield 4-nitro derivatives predominantly (≥70% regioselectivity) .
Cross-Coupling Reactions
Suzuki-Miyaura coupling of the chloro substituent with aryl boronic acids enables diversification. For instance, 3-chloropyrrolopyridazines react with phenylboronic acid under Pd(OAc)₂ catalysis, achieving 60–85% conversion .
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